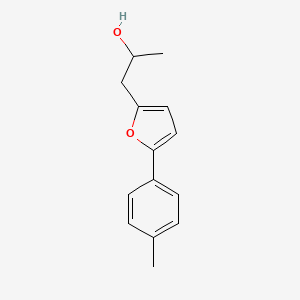

1-(5-(P-tolyl)furan-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

1-[5-(4-methylphenyl)furan-2-yl]propan-2-ol |

InChI |

InChI=1S/C14H16O2/c1-10-3-5-12(6-4-10)14-8-7-13(16-14)9-11(2)15/h3-8,11,15H,9H2,1-2H3 |

InChI Key |

ZJXKIOIOSLEJDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)CC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Elaboration of 1 5 P Tolyl Furan 2 Yl Propan 2 Ol

Retrosynthetic Analysis and Key Precursors for 1-(5-(P-tolyl)furan-2-yl)propan-2-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.com For this compound, the primary disconnections involve the carbon-carbon bond of the propan-2-ol side chain and the bonds forming the furan (B31954) ring.

A logical retrosynthetic disconnection is at the C-C bond between the furan ring and the propan-2-ol side chain. This suggests a precursor such as 5-(p-tolyl)furan-2-carbaldehyde. This aldehyde can then be reacted with a methyl nucleophile, for example, a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), followed by an aqueous workup to yield the target secondary alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org Encouragingly, 5-(p-tolyl)furan-2-carbaldehyde is a commercially available starting material, which provides a direct and efficient route to the target molecule. cenmed.com

Alternatively, the furan ring itself can be disconnected. This leads to acyclic precursors, which can be cyclized to form the desired 2,5-disubstituted furan. A common strategy for this is the Paal-Knorr furan synthesis, which would involve the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org In this case, the required precursor would be 1-(p-tolyl)-4-hydroxyhexane-1,4-dione.

Classical and Modern Approaches to Substituted Furan Ring Synthesis

Paal–Knorr Cyclization Analogues for Furan Core Construction

The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions. researchgate.netorganic-chemistry.orgyoutube.com The reaction proceeds through the protonation of one carbonyl group, followed by nucleophilic attack from the enol of the other carbonyl, and subsequent dehydration to form the aromatic furan ring. wikipedia.org

For the synthesis of a 2-aryl-5-alkylfuran, such as the core of the target molecule, a suitably substituted 1,4-diketone is required. The synthesis of these diketones can be achieved through various methods, and their availability is often the limiting factor for the Paal-Knorr reaction. wikipedia.org Weakly acidic conditions are often employed to prevent side reactions, and the use of microwave assistance has been shown to accelerate the reaction. organic-chemistry.orgorganic-chemistry.org

Table 1: Overview of Paal-Knorr Furan Synthesis

| Reactants | Conditions | Products | Key Features |

|---|

Feist–Benary Synthesis and Related Condensation Reactions

The Feist-Benary synthesis is another classical method for furan synthesis, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgquimicaorganica.orgyoutube.com The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org This method is particularly useful for producing furans with specific substitution patterns that may be difficult to achieve through other routes. However, the synthesis of the required starting materials can be complex.

Table 2: Key Aspects of Feist-Benary Furan Synthesis

| Reactants | Catalyst/Base | Intermediate | Product |

|---|

Metal-Catalyzed Cycloaddition and Cycloisomerization Strategies

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. Metal-catalyzed reactions, such as cycloadditions and cycloisomerizations, have emerged as powerful tools for the synthesis of substituted furans. researchgate.netacs.orgnih.gov

For instance, copper(I)-catalyzed cycloisomerization of alkynyl ketones provides a mild and efficient route to 2-mono- and 2,5-disubstituted furans. nih.gov This method is advantageous as it tolerates a variety of functional groups that may be sensitive to acidic or basic conditions. Gold-catalyzed cycloisomerizations of alkynyl ketones have also been developed, further expanding the scope of this approach. acs.org Additionally, rhodium-catalyzed [3+2] cycloadditions of arylacetylenes with α-diazocarbonyl compounds offer a direct pathway to polysubstituted furans. nih.gov

Table 3: Examples of Metal-Catalyzed Furan Synthesis

| Catalyst | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| Copper(I) | Cycloisomerization | Alkynyl ketones | 2,5-Disubstituted furans |

| Gold(I) or Gold(III) | Cycloisomerization | Alkynyl ketones, Diols | 2,5-Disubstituted furans |

| Rhodium(II) | [3+2] Cycloaddition | Arylacetylenes, α-Diazocarbonyls | Polysubstituted furans |

Cross-Coupling Methodologies for Aryl-Furan Linkages (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. studfile.netresearchgate.net This reaction is well-suited for the synthesis of aryl-substituted furans. A common strategy involves the coupling of a halosubstituted furan with an arylboronic acid in the presence of a palladium catalyst and a base. studfile.net

For the synthesis of the 5-(p-tolyl)furan-2-yl moiety, a 5-halofuran-2-substituted precursor could be coupled with p-tolylboronic acid. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. studfile.netresearchgate.net The tolerance of the Suzuki-Miyaura coupling to a wide range of functional groups makes it a powerful tool in the synthesis of complex molecules. researchgate.net

Table 4: Components of a Typical Suzuki-Miyaura Coupling for Aryl-Furan Synthesis

| Component | Example | Role |

|---|---|---|

| Furan Substrate | 5-Bromo-2-furaldehyde | Electrophile |

| Boronic Acid | p-Tolylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid |

Introduction of the Propan-2-ol Side Chain

The final step in the synthesis of this compound, following the formation of the 5-(p-tolyl)furan-2-yl core, is the introduction of the propan-2-ol side chain. As indicated by the retrosynthetic analysis, a highly effective method for this transformation is the reaction of 5-(p-tolyl)furan-2-carbaldehyde with a methyl organometallic reagent.

The addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or an organolithium reagent, like methyllithium (CH₃Li), to the aldehyde carbonyl group forms a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org This nucleophilic addition results in the formation of an alkoxide intermediate, which upon acidic workup (e.g., with dilute HCl or NH₄Cl) is protonated to yield the desired secondary alcohol, this compound. masterorganicchemistry.comyoutube.com This reaction is generally high-yielding and provides a straightforward route to the target compound from the aldehyde precursor.

Table 5: Reagents for the Conversion of an Aldehyde to a Secondary Alcohol

| Reagent | Reaction Step | Intermediate | Final Product |

|---|---|---|---|

| 1. CH₃MgBr or CH₃Li | Nucleophilic addition to the carbonyl | Magnesium or Lithium alkoxide | Secondary alcohol |

Carbonyl Reduction Pathways to Secondary Alcohols

A primary and direct method for synthesizing this compound is the reduction of its corresponding ketone precursor, 1-(5-(p-tolyl)furan-2-yl)propan-2-one. This transformation involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond. libretexts.org

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is often preferred due to its milder nature and compatibility with alcoholic solvents like methanol (B129727) or ethanol. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is subsequently protonated by the solvent to yield the final secondary alcohol. libretexts.org

Table 1: Representative Carbonyl Reduction Conditions

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| 1-(5-(p-tolyl)furan-2-yl)propan-2-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

Grignard or Organometallic Additions to Aldehyde Precursors

An alternative strategy involves a carbon-carbon bond-forming reaction utilizing an organometallic reagent. To synthesize the target secondary alcohol, a methyl group nucleophile is added to the carbonyl of the aldehyde precursor, 5-(p-tolyl)furan-2-carbaldehyde. cenmed.comchemenu.com

Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), are excellent for this purpose. The reaction proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic aldehyde carbon. This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to furnish 1-(5-(p-tolyl)furan-2-yl)propan-1-ol. It is important to note this method initially produces the constitutional isomer 1-(5-(p-tolyl)furan-2-yl)propan-1-ol, not the target compound. To obtain this compound via this general approach, one would need to start with 2-acetyl-5-(p-tolyl)furan and add a hydride source, which is conceptually equivalent to the carbonyl reduction described in 2.3.1. A correct organometallic approach to the target compound would involve the reaction of methylmagnesium bromide with 2-(5-(p-tolyl)furan-2-yl)acetaldehyde.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Producing specific enantiomers of the chiral alcohol requires asymmetric synthesis techniques. These methods are crucial in pharmaceutical and materials science where a single enantiomer often exhibits the desired biological activity or material property.

Asymmetric Catalytic Reduction of Ketone Precursors

Asymmetric reduction of the prochiral ketone, 1-(5-(p-tolyl)furan-2-yl)propan-2-one, is a highly efficient method for obtaining enantiomerically enriched alcohol. This is typically achieved through asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) using transition-metal catalysts complexed with chiral ligands. acs.org

Pioneering work by Noyori and others has led to the development of ruthenium, rhodium, and iridium-based catalysts, such as those employing ligands like BINAP or TsDPEN. acs.orgresearchgate.netmdpi.com These catalysts create a chiral environment around the metal center, which facilitates the transfer of hydrogen from a source (like isopropanol (B130326) or formic acid in ATH, or H₂ gas in AH) to one face of the ketone preferentially, leading to a high enantiomeric excess (ee) of one alcohol enantiomer. acs.orgmdpi.com Copper-based catalysts have also emerged as a more sustainable option for the asymmetric hydrogenation of heteroaryl ketones. acs.orgnih.gov

Table 2: Examples of Catalysts for Asymmetric Ketone Reduction

| Catalyst Type | Ligand Example | Hydrogen Source | Typical Substrates |

|---|---|---|---|

| Ruthenium-based | (R,R)-TsDPEN | Formic Acid/Triethylamine | Aryl Heteroaryl Ketones |

| Rhodium-based | (R)-BINAP | H₂ | Aromatic Ketones |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent chemical transformation stereoselectively. wikipedia.orgsigmaaldrich.com After the desired reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor, 2-(5-(p-tolyl)furan-2-yl)acetic acid. researchgate.netnumberanalytics.comnumberanalytics.com The resulting chiral imide can then undergo a diastereoselective aldol (B89426) reaction with acetaldehyde, controlled by the steric and electronic properties of the auxiliary. researchgate.net Subsequent removal of the auxiliary would yield an enantiomerically enriched β-hydroxy acid, which can be further transformed into the target alcohol. This multi-step approach offers precise stereochemical control. researchgate.net

Biocatalytic Approaches to Chiral Propanol Derivatives

Biocatalysis offers a green and highly selective alternative for producing enantiopure alcohols. nih.gov This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases, or whole-cell systems (like baker's yeast or specific bacteria) to reduce the ketone precursor. nih.govresearchgate.netacs.orgnih.gov

These biocatalysts operate under mild conditions (ambient temperature and pressure, often in aqueous media) and can exhibit near-perfect enantioselectivity (>99% ee). nih.gov The enzymes' active sites are inherently chiral, allowing them to distinguish between the two faces of the prochiral ketone, thus producing predominantly one enantiomer of the alcohol. acs.orgnih.gov The use of whole-cell systems, such as Daucus carota (carrot) roots, has also been shown to effectively reduce various ketones to their corresponding chiral alcohols. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of furan-based compounds is particularly relevant, as the furan core itself can be derived from renewable biomass resources like carbohydrates. numberanalytics.commdpi.comrsc.org

Several aspects of the synthesis of this compound can be optimized for sustainability:

Use of Renewable Feedstocks : The starting material, 5-(p-tolyl)furan-2-carbaldehyde, can potentially be synthesized from biomass-derived furfural (B47365), aligning with the principle of using renewable resources. numberanalytics.comrsc.org

Catalysis over Stoichiometric Reagents : Asymmetric catalytic reduction and biocatalytic methods are inherently greener than stoichiometric reductions. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste. Biocatalysis, in particular, avoids the use of heavy metals and harsh reagents. nih.govacs.org

Safer Solvents : Biocatalytic reductions often use water as a solvent. acs.org Recent developments in chemocatalysis have also demonstrated effective asymmetric reductions in aqueous micellar media, significantly reducing the reliance on volatile organic solvents. acs.org

Atom Economy : Asymmetric transfer hydrogenation and biocatalytic reductions are highly atom-economical, as they primarily involve the addition of hydrogen atoms to the substrate.

By prioritizing catalytic and biocatalytic routes and leveraging the bio-based origin of the furan moiety, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing. frontiersin.orgresearchgate.net

Scalability Considerations for this compound Production

Key factors that must be addressed when scaling up the production of this compound include the availability and cost of starting materials, the efficiency and selectivity of the chemical transformations, the energy requirements of the process, and the ease of product purification. The inherent reactivity of the furan ring, while advantageous for synthesis, can also lead to challenges such as by-product formation and instability under certain reaction conditions, which can be exacerbated at a larger scale. mdpi.comresearchgate.net

A critical aspect of scalability is the choice of synthetic methodology. For a molecule like this compound, a plausible synthetic strategy would likely involve the formation of the substituted furan core followed by the elaboration of the propan-2-ol side chain. The scalability of such a process would be heavily dependent on the specific reactions employed. For instance, metal-catalyzed cross-coupling reactions, often used for constructing biaryl systems like the p-tolyl-furan moiety, can present challenges in terms of catalyst cost, removal of metal residues from the final product, and the sensitivity of the catalyst to air and moisture. ijsrst.com

Furthermore, the management of reaction exotherms becomes increasingly important as the scale of production increases. Reactions that are easily controlled in a laboratory flask can become difficult to manage in a large reactor, potentially leading to runaway reactions and compromised product quality. Therefore, a detailed understanding of the reaction thermodynamics and kinetics is essential for designing a safe and robust large-scale process. researchgate.net The choice of solvents also plays a crucial role, with a preference for greener, recyclable, and less hazardous options to minimize environmental impact and operational costs. researchgate.net

The purification of the final product at a large scale is another significant consideration. Methods that are practical in the lab, such as column chromatography, are often not feasible for industrial production. Therefore, developing a scalable purification strategy, such as crystallization or distillation, is a critical step in the process development.

To illustrate the parameters that would need to be optimized during the scale-up of a hypothetical synthesis of this compound, the following interactive data table outlines key process variables and their implications for large-scale production.

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale | Key Considerations for Scale-Up |

| Batch Size | 1-100 g | 1-100 kg | >1000 kg | Heat and mass transfer limitations, mixing efficiency, reactor volume and design. |

| Reaction Time | Hours to days | Optimized for throughput | Continuous or optimized batch cycles | Minimizing cycle time to maximize plant output and reduce operational costs. |

| Catalyst Loading | High (mol%) | Reduced for cost-effectiveness | Optimized for activity, stability, and cost | Catalyst recovery and recycling, cost of precious metals, catalyst deactivation. |

| Solvent Volume | High dilution | Concentrated to improve throughput | Minimized and recycled | Solvent recovery and recycling, environmental impact, worker safety. |

| Temperature Control | Heating mantles, ice baths | Jacketed reactors with heat transfer fluids | Advanced process control systems | Efficient heat removal for exothermic reactions, precise temperature control for selectivity. |

| Purification Method | Chromatography | Crystallization, distillation | Fractional distillation, melt crystallization | Efficiency, solvent usage, energy consumption, and final product purity. |

| Waste Generation | High relative to product | Minimized through process optimization | Integrated waste treatment and recycling | Environmental regulations, cost of disposal, potential for valorization of by-products. |

Ultimately, the scalability of any synthetic route to this compound would require a comprehensive process research and development effort to address these and other challenges. This would involve optimizing reaction conditions, developing robust analytical methods for process monitoring, and ensuring the final process is safe, environmentally responsible, and economically viable.

Chemical Reactivity and Transformation Pathways of 1 5 P Tolyl Furan 2 Yl Propan 2 Ol

Reactivity of the Furan (B31954) Ring in 1-(5-(P-tolyl)furan-2-yl)propan-2-ol

The furan ring in this compound is the hub of much of its chemical reactivity. Its electron-rich nature makes it susceptible to a range of transformations, from electrophilic substitution to ring-opening reactions.

Electrophilic Aromatic Substitution Reactions

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). researchgate.netpearson.com This heightened reactivity is due to the oxygen heteroatom, which donates electron density to the ring, thereby activating it for electrophilic attack. pearson.com Electrophilic substitution on the furan ring of this compound is expected to occur at the vacant C3 or C4 positions. In monosubstituted furans, electrophilic attack preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate. pearson.compearson.com In a 2,5-disubstituted furan such as this compound, the substitution will be directed to the C3 or C4 position. The electronic nature of the existing substituents influences the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, bromination of 2,5-disubstituted furans can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net

| Reaction | Typical Reagent | Expected Product Position |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3 or C4 |

| Nitration | Acetyl nitrate | C3 or C4 |

| Friedel-Crafts Acylation | Acid anhydride/Lewis acid | C3 or C4 |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comresearchgate.net This reactivity is, however, often in competition with its aromatic character, and the Diels-Alder reaction with furans can be reversible. mdpi.com The presence of substituents on the furan ring can influence its reactivity as a diene. Electron-donating groups generally enhance the reactivity of the furan in normal-electron-demand Diels-Alder reactions.

In the case of this compound, the tolyl and hydroxypropyl groups are generally considered electron-donating, which should facilitate the cycloaddition. The reaction with a dienophile, such as maleimide, would lead to the formation of an oxabicyclic adduct. mdpi.comresearchgate.net The stereoselectivity of the reaction, leading to either an exo or endo adduct, is dependent on the reaction conditions. Typically, the kinetically favored product is the endo isomer, while the thermodynamically favored product is the exo isomer. nih.gov

| Dienophile | Reaction Type | Expected Adduct | Stereochemical Consideration |

|---|---|---|---|

| Maleimide | [4+2] Cycloaddition | Oxabicycloheptene derivative | Formation of endo (kinetic) or exo (thermodynamic) isomers. nih.gov |

| Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Oxabicyclohexadiene derivative | - |

Hydrogenation and Ring-Opening Transformations

The furan ring can be fully saturated via catalytic hydrogenation to yield a tetrahydrofuran (B95107) derivative. mdpi.comnih.gov This transformation typically requires a metal catalyst, such as palladium or nickel, under a hydrogen atmosphere. mdpi.comnih.gov The hydrogenation of 2,5-disubstituted furans leads to the corresponding substituted tetrahydrofurans, often with the creation of new stereocenters. The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions used.

Under acidic conditions, the furan ring of this compound is susceptible to ring-opening. rsc.org This reaction is initiated by protonation of the furan oxygen, followed by nucleophilic attack of water, leading to the formation of a 1,4-dicarbonyl compound. rsc.org The presence of substituents on the furan ring can influence the rate and outcome of the ring-opening reaction. rsc.org

| Reaction | Typical Conditions | Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Ni catalyst | Substituted tetrahydrofuran mdpi.comnih.gov |

| Acid-Catalyzed Ring Opening | Aqueous acid (e.g., HCl) | 1,4-dicarbonyl compound rsc.org |

Palladium(II)-Catalyzed C-C Bond Cleavage for Furan Arylation

While the provided heading specifies C-C bond cleavage, a more common and modern transformation for the arylation of furans involves palladium-catalyzed C-H bond activation. nih.gov This methodology allows for the direct formation of carbon-carbon bonds between the furan ring and an aryl group, typically from an aryl halide or boronic acid. In the context of this compound, this reaction would occur at one of the vacant C-H bonds at the C3 or C4 positions.

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination to the furan, C-H activation, and reductive elimination to form the arylated furan and regenerate the Pd(0) catalyst. The regioselectivity of the arylation is influenced by the directing effects of the existing substituents and the specific ligands used in the catalytic system.

Chemoselective Functionalization Strategies

Chemoselective functionalization of this compound presents an interesting challenge due to the presence of multiple reactive sites. The secondary alcohol is susceptible to both oxidation and nucleophilic attack (after deprotonation). The furan ring can undergo electrophilic aromatic substitution, Diels-Alder reactions, and ring-opening under certain conditions. organic-chemistry.orgscite.ai The p-tolyl group is generally less reactive but can undergo electrophilic substitution on the aromatic ring.

Strategies for chemoselective functionalization would rely on the careful choice of reagents and reaction conditions. For instance, selective oxidation of the secondary alcohol to the corresponding ketone could be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are unlikely to affect the furan or tolyl rings.

Conversely, electrophilic substitution on the furan ring could be performed using mild electrophiles, although the directing effects of the substituents would need to be considered. The electron-donating nature of the alkyl and aryl groups would likely direct incoming electrophiles to the C3 and C4 positions of the furan ring. Protecting the alcohol group as an ester or ether prior to attempting reactions on the furan ring would be a prudent strategy to avoid side reactions.

Mechanistic Investigations of Key Reactions Involving this compound

While no specific mechanistic studies on this compound have been found, the mechanisms of its key reactions can be inferred from established principles of organic chemistry.

Esterification (Fischer-Speier): The mechanism involves the initial protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of water to yield the ester.

Etherification (Williamson): This reaction proceeds via an Sₙ2 mechanism. The alcohol is first deprotonated by a strong base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether.

Dehydration (Acid-Catalyzed): The dehydration of a secondary alcohol like this compound is expected to proceed through an E1 mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. The stability of the carbocation intermediate is a key factor in the reaction rate, and it is possible that the adjacent furan ring could provide some electronic stabilization. Under strongly acidic conditions, the furan ring itself can be protonated, which can lead to ring-opening and other side reactions. researchgate.netscite.ai

Despite a comprehensive search for scholarly articles and spectral databases, no specific experimental spectroscopic data for the compound This compound could be located. Detailed research findings, including ¹H NMR, ¹³C NMR, 2D NMR, IR, and mass spectrometry data, are not available in the public domain for this specific molecule.

Therefore, it is not possible to provide an article with the requested detailed analytical characterization and data tables. The information available pertains to structurally related but distinct compounds, which is insufficient for a scientifically accurate report on this compound itself.

Spectroscopic and Advanced Analytical Characterization Approaches for 1 5 P Tolyl Furan 2 Yl Propan 2 Ol

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Optical Rotation, ECD)

Chiroptical spectroscopy methods are indispensable for determining the enantiomeric excess (e.e.) of chiral compounds like 1-(5-(p-tolyl)furan-2-yl)propan-2-ol. These techniques rely on the differential interaction of enantiomers with polarized light.

Optical Rotation measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation ([α]) is a characteristic property of an enantiomer. The enantiomeric excess of a mixture can be calculated by comparing its observed rotation to the specific rotation of the pure enantiomer. While a powerful tool, it requires a known value for the pure enantiomer and can be influenced by experimental conditions such as solvent, temperature, and concentration.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ECD is a highly sensitive technique that provides detailed structural information and can be used to determine the absolute configuration and enantiomeric excess of chiral compounds. researchgate.net The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a fingerprint for a specific enantiomer. For complex molecules, computational methods are often employed to predict theoretical ECD spectra to aid in the assignment of the absolute configuration. researchgate.net The determination of enantiomeric excess can be achieved by analyzing a series of circular dichroism spectra. nih.gov

Table 1: Illustrative Chiroptical Data for Enantiomers of this compound

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

| Specific Rotation [α]D | Positive (+) | Negative (-) | 0° |

| ECD Spectrum | Mirror image of (S) | Mirror image of (R) | No signal |

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the chemical purity and separating isomers of this compound.

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (B130326) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) | tR1 for one enantiomer, tR2 for the other |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. thepharmajournal.com For non-volatile compounds, derivatization may be necessary to increase their volatility. nih.govresearchgate.net In the context of this compound, GC-MS is primarily used to assess its chemical purity by separating it from any volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown components. uzh.ch For chiral analysis, a chiral GC column can be employed to separate the enantiomers.

Table 3: Typical GC-MS Conditions for Purity Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (Scan mode) |

Computational and Theoretical Investigations of 1 5 P Tolyl Furan 2 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for predicting the electronic behavior of molecules. researchgate.net These methods solve the Schrödinger equation for a given molecular structure, yielding information about energy levels, electron distribution, and various physicochemical properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. ekb.egepstem.net This is achieved by optimizing the molecular structure to find the lowest energy conformation. For 1-(5-(p-tolyl)furan-2-yl)propan-2-ol, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would calculate key structural parameters. epstem.net These parameters are essential for understanding the molecule's stability and reactivity.

A hypothetical data table of optimized geometrical parameters for the molecule is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) ** | Dihedral Angle (°) ** |

| C-C (furan) | 1.35 - 1.44 | C-O-C (furan) | ~106 |

| C-O (furan) | 1.36 - 1.37 | C-C-H | ~120 - 130 |

| C-C (tolyl) | ~1.39 | C-C-C (tolyl) | ~120 |

| C-O (alcohol) | ~1.43 | C-O-H | ~109 |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.com

Table of Hypothetical FMO Parameters:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.0 to -2.5 |

Note: This table presents a typical range for organic molecules of this type. Precise values are calculation-dependent.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. researchgate.net MEP maps use a color scale to indicate different potential values:

Red/Yellow: Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atoms of the furan (B31954) ring and the hydroxyl group.

Blue: Regions of high positive potential, indicating electron-poor areas prone to nucleophilic attack. This would be expected around the hydrogen atom of the hydroxyl group.

Green: Regions of neutral or near-zero potential, typically found over nonpolar hydrocarbon portions like the tolyl ring. openmopac.net

This mapping helps predict how the molecule will interact with other charged or polar species, including sites for hydrogen bonding. researchgate.net

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. jhuapl.edu Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ijsred.com Molecules with significant NLO properties often possess a push-pull electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. researchgate.net The furan and tolyl rings in this compound provide a conjugated system, and a DFT calculation could quantify its NLO response. A large hyperpolarizability value (β) indicates a strong NLO response. rsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.govrsc.org For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial. By calculating the energy of the molecule as a function of its dihedral angles, a potential energy surface (PES) is generated. mdpi.com The minima on this surface correspond to stable conformers. This analysis helps determine the most likely shapes the molecule will adopt and the energy barriers between different conformations, which influences its physical properties and biological activity.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately simulate various spectroscopic data, which is vital for structure elucidation and comparison with experimental results. nih.govmdpi.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. uzh.ch By computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. semanticscholar.org Comparing these calculated shifts with experimental data is a powerful method for confirming the molecular structure and assigning stereochemistry. nih.gov

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. mdpi.com Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). This information helps in the interpretation of experimental vibrational spectra, allowing for the identification of functional groups and the confirmation of the molecule's structure.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has emerged as an indispensable tool in modern chemistry, offering profound insights into the intricate details of chemical reactions at the molecular level. researchgate.net For furan derivatives, including this compound, these theoretical investigations complement experimental findings by mapping out complete reaction pathways, characterizing transient structures, and quantifying the energetic landscapes that govern chemical transformations. patonlab.comresearchgate.net

The primary goal of such studies is to elucidate the reaction mechanism, which involves identifying the sequence of elementary steps through which reactants are converted into products. This is achieved by locating and characterizing the geometries of all relevant stationary points on the potential energy surface, including reactants, intermediates (IM), transition states (TS), and products. researchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed for their balance of accuracy and computational efficiency in studying furan-based systems. organic-chemistry.org

A typical computational workflow for elucidating a reaction mechanism involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, products, and hypothesized intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate connecting reactants and products (or intermediates).

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state downhill to the connected reactant and product, confirming that the identified TS is the correct one for the reaction of interest.

An illustrative example of applying computational modeling to furan chemistry is the study of the thermal decomposition (pyrolysis) of furan and its methylated derivatives. nih.gov In such studies, kinetic simulations are performed based on a detailed reaction mechanism composed of numerous elementary reactions. nih.gov By comparing the simulated outcomes, such as the concentration profiles of key species over time, with experimental data from techniques like shock-tube studies, researchers can validate and refine the proposed mechanism. nih.gov For instance, computational analysis can identify the dominant pathways for product formation, such as the competition between a hydrogen atom splitting off from a methyl group versus a hydrogen atom being formed after the initial ring-opening of the furan structure. nih.gov

The insights gained from these computational investigations are crucial for understanding reactivity, predicting product distributions, and designing more efficient synthetic routes for complex furan derivatives.

| Step | Description | Purpose |

|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy three-dimensional arrangement of atoms for a given molecule or intermediate. | Provides the stable structures of reactants, products, and intermediates. |

| Frequency Calculation | Calculation of the vibrational frequencies of a molecule at an optimized geometry. | Confirms if a structure is a true energy minimum (all real frequencies) or a transition state (one imaginary frequency). |

| Transition State (TS) Search | Algorithms designed to locate the saddle point (highest energy point) on the potential energy surface between two minima. | Identifies the critical structure that must be formed for a reaction to proceed and allows for calculation of the activation energy. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from a transition state to the corresponding reactant and product. | Verifies that a located transition state correctly connects the intended reactants and products of a specific reaction step. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-Propanol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or physicochemical properties. nih.gov The fundamental principle of QSAR is that the variations in the activity of molecules within a series are dependent on the changes in their structural features. nih.gov For furan-propanol derivatives, QSAR models can be invaluable for predicting the biological efficacy of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced therapeutic or industrial properties and reducing the costs associated with experimental testing. nih.gov

The development of a robust QSAR model involves several stages:

Dataset Selection: A dataset of furan derivatives with experimentally measured biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties, are calculated for each compound. These can range from simple 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) to complex 3D descriptors derived from quantum chemical calculations. nih.govresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are employed to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). digitaloceanspaces.com

Validation: The model's predictive ability is rigorously assessed using statistical metrics, such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²) for internal validation. External validation is performed using the test set. researchgate.net

In the context of furan derivatives, QSAR studies have been successfully applied to model various properties. For example, a QSPR (Quantitative Structure-Property Relationship) study on furan derivatives as corrosion inhibitors for mild steel utilized molecular descriptors calculated using DFT at the B3LYP/6-31G(d) level of theory. digitaloceanspaces.com These descriptors included quantum chemical parameters that provide insight into the molecule's reactivity and interaction capabilities. digitaloceanspaces.com

Another study focused on furanone derivatives as potential COX-2 inhibitors developed both 2D and 3D-QSAR models. researchgate.net The 2D-QSAR model identified key descriptors like the polar surface area as being significant for inhibitory activity. researchgate.net The 3D-QSAR approach, known as k-Nearest Neighbor Molecular Field Analysis (kNN MFA), provided a model with strong predictive ability (q² = 0.7031), offering insights into the spatial arrangement of chemical features that favor potent inhibition. researchgate.net

These examples demonstrate that QSAR is a powerful tool for systematically exploring the chemical space of furan-propanol derivatives. By identifying the key molecular features that govern activity, these models can accelerate the discovery and optimization of new compounds with desired functional profiles.

| Descriptor | Symbol | Significance |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's capacity to donate electrons. Higher values indicate a better electron donor. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's capacity to accept electrons. Lower values indicate a better electron acceptor. |

| Energy Gap | ΔE (ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | μ | Measures the polarity of the molecule, which can influence its solubility and binding interactions. |

| Ionization Potential | IP | The energy required to remove an electron; related to EHOMO. |

| Electron Affinity | EA | The energy released when an electron is added; related to ELUMO. |

| Electronegativity | χ | Measures the ability of a molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to change in electron distribution. |

Potential Applications of 1 5 P Tolyl Furan 2 Yl Propan 2 Ol in Chemical Science and Technology

Role as a Synthetic Intermediate for Advanced Organic Molecules

The molecular architecture of 1-(5-(p-tolyl)furan-2-yl)propan-2-ol makes it a valuable intermediate for the synthesis of more complex organic molecules. The reactivity of the furan (B31954) nucleus and the secondary alcohol group are key to its potential as a synthetic building block.

Transformations of the Alcohol Group: The propan-2-ol side chain features a secondary alcohol, a functional group that can undergo a wide range of chemical transformations. It can be oxidized to the corresponding ketone, 1-(5-(p-tolyl)furan-2-yl)propan-2-one, providing a different reactive handle for further modifications such as nucleophilic additions or condensations. The alcohol can also participate in etherification or esterification reactions to introduce new functionalities.

Furan Ring Chemistry: The furan ring itself is a versatile diene that can participate in Diels-Alder reactions. nih.govrsc.org This cycloaddition reaction is a powerful tool in organic synthesis for constructing complex six-membered rings, often serving as a pathway to synthesize substituted aromatic compounds that are otherwise difficult to prepare. nih.gov

Precursor to Heterocycles: Furan derivatives are often used as precursors for the synthesis of other heterocyclic systems. For example, substituted furans can be converted into pyrroles, thiophenes, or pyridazines, which are core structures in many pharmaceuticals and functional materials. The specific substituents on this compound could be used to direct these transformations and produce highly functionalized heterocyclic products.

The combination of these reactive sites allows for a stepwise, controlled synthesis of advanced molecules for applications in medicinal chemistry, agrochemicals, and fine chemicals.

Potential in Materials Science (e.g., as a monomer, component in polymers)

Furan-based compounds are at the forefront of research into renewable and bio-based polymers. bohrium.com this compound possesses structural features that suggest its potential as a monomer or a modifying component in polymer synthesis.

Monomer for Polycondensation: The hydroxyl group of the molecule can react with difunctional or polyfunctional compounds such as diacids or diisocyanates in polycondensation reactions to form polyesters or polyurethanes, respectively.

Influence of Substituents: The presence of the rigid furan ring and the bulky p-tolyl group would be expected to impart specific properties to the resulting polymer. These include:

Increased Thermal Stability: The aromatic nature of both the furan and tolyl groups can enhance the thermal stability of the polymer backbone.

Modified Mechanical Properties: The bulky side group could influence chain packing, potentially leading to amorphous polymers with a higher glass transition temperature (Tg) compared to polymers made from less substituted furan monomers. d-nb.info

Tunable Solubility: The hydrophobic p-tolyl group would affect the solubility of the polymer, making it more soluble in nonpolar organic solvents.

Recent advancements have highlighted the use of furan-derived monomers for producing high-performance polymeric materials through methods like frontal ring-opening metathesis polymerization (FROMP), demonstrating the broad potential of this class of compounds. d-nb.info While not a direct analogue, the principles of using substituted furans to tune polymer properties are well-established. d-nb.inforsc.org

| Structural Feature | Potential Role in Polymerization | Anticipated Effect on Polymer Properties |

|---|---|---|

| Hydroxyl (-OH) Group | Reactive site for polycondensation (e.g., with diacids to form polyesters). | Enables incorporation into the polymer backbone. |

| Furan Ring | Provides rigidity and aromatic character to the polymer chain. Can be a site for cross-linking via Diels-Alder chemistry. | Enhances thermal stability and mechanical strength. |

| P-tolyl Group | Bulky, hydrophobic side group. | Increases glass transition temperature (Tg), modifies solubility, and influences polymer morphology. |

Application in Catalysis (e.g., as a ligand component)

The structure of this compound contains heteroatoms that could coordinate to metal centers, suggesting its potential use as a ligand in catalysis. The oxygen atoms of the furan ring and the hydroxyl group can act as Lewis basic sites, allowing the molecule to function as a bidentate ligand.

Chiral versions of such furan-based alcohols could be particularly interesting in asymmetric catalysis, where the ligand's structure is crucial for controlling the stereochemical outcome of a reaction. Although specific applications of this compound as a ligand are not reported, the use of heterocyclic alcohols and ethers as ligand components is a common strategy in the design of catalysts for various organic transformations.

Contribution to Biofuel and Renewable Chemical Production Streams (indirectly via furan derivatives)

The most significant context for the application of this compound is within the value chain of renewable chemicals derived from biomass. nih.gov Its contribution is indirect, as it represents a downstream product synthesized from primary bio-based platform molecules. etipbioenergy.eu

Lignocellulosic biomass, a non-food renewable resource, can be processed to yield key furan-based platform chemicals, primarily furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars). d-nb.infomdpi.com These two molecules are foundational building blocks for a bio-based chemical industry. bohrium.comnih.gov

From Biomass to Platform Chemicals: Acid-catalyzed dehydration of sugars derived from hemicellulose and cellulose (B213188) yields furfural and HMF, respectively. d-nb.info

Upgrading to Fuels and Chemicals: These platform molecules can be catalytically converted into a wide array of products:

Biofuels: Hydrogenation and hydrodeoxygenation of furfural and HMF can produce 2-methylfuran (B129897) (MF) and 2,5-dimethylfuran (B142691) (DMF), which are considered promising liquid biofuels. dtu.dkresearchgate.net

Value-Added Chemicals: Furan derivatives serve as precursors to diols, dicarboxylic acids, and other intermediates for the production of plastics, resins, and fine chemicals. rsc.orgbohrium.com For instance, HMF can be reduced to 2,5-furandimethanol (B16202) (FDM), a monomer for bio-based polyesters.

Future Research Directions and Unexplored Avenues for 1 5 P Tolyl Furan 2 Yl Propan 2 Ol

Development of Novel and More Sustainable Synthetic Routes

Current synthetic methodologies for 2,5-disubstituted furans often rely on traditional multi-step processes that may not align with modern principles of green chemistry. Future research should prioritize the development of efficient, atom-economical, and sustainable synthetic pathways to 1-(5-(p-tolyl)furan-2-yl)propan-2-ol.

Key areas for exploration include:

Biomass-Derived Precursors: Investigating the use of platform molecules derived from lignocellulosic biomass, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), as starting points. acs.orgrsc.org Catalytic conversion of these renewable feedstocks could provide a more sustainable route to the core furan (B31954) structure. researchgate.net

Catalytic C-C Coupling Reactions: Developing novel catalytic systems (e.g., palladium, nickel, or copper-based) for the cross-coupling of a furan precursor with a p-tolyl source. This could streamline the synthesis and reduce the need for stoichiometric reagents.

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. frontiersin.org

| Strategy | Description | Potential Advantage |

|---|---|---|

| Biomass Valorization | Use of furfural or HMF from biomass to build the furan ring. acs.org | Reduces reliance on petrochemical feedstocks. |

| Heterogeneous Catalysis | Employing solid-supported catalysts for coupling and functionalization steps. frontiersin.org | Simplifies catalyst recovery and reuse, minimizing waste. |

| Dehydrogenative Coupling | Coupling alcohols directly to form key intermediates, releasing only water or hydrogen as byproducts. nih.gov | High atom economy and environmentally friendly byproducts. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and process control. |

Exploration of Underutilized Reactivity Modes

The chemical structure of this compound contains two key reactive sites: the electron-rich furan ring and the secondary alcohol. While the individual reactivities of these functional groups are well-known, their combined potential within this specific molecule is unexplored.

Future research should investigate:

Furan Ring as a Diene: The furan ring is an excellent diene in Diels-Alder reactions, allowing for the rapid construction of complex oxabicyclic systems. acs.orgwikipedia.org Exploring its cycloaddition reactions with various dienophiles could generate novel molecular scaffolds with potential biological activities.

Electrophilic Substitution: The furan ring is highly reactive towards electrophilic substitution, typically at the adjacent free position (C3 or C4). ijabbr.com Investigating reactions like nitration, halogenation, or Friedel-Crafts acylation under mild conditions could yield a library of new derivatives. iust.ac.ir

Ring-Opening Reactions: Under specific oxidative or acidic conditions, the furan ring can be opened to yield 1,4-dicarbonyl compounds. acs.org This strategy could be used to convert the heterocyclic core into valuable acyclic building blocks.

Stereoselective Alcohol Reactions: The secondary alcohol possesses a stereocenter. Developing stereoselective methods for its oxidation (to a ketone), substitution (e.g., Mitsunobu reaction), or etherification would allow for the synthesis of enantiomerically pure analogues and probes for studying biological interactions. researchgate.net

| Reaction Type | Reactive Site | Potential Outcome |

|---|---|---|

| Diels-Alder Cycloaddition | Furan Ring | Formation of oxabicyclo[2.2.1]heptane derivatives. acs.org |

| Vilsmeier-Haack Reaction | Furan Ring | Introduction of a formyl group for further functionalization. |

| Achmatowicz Reaction | Furan Ring | Conversion to dihydropyran compounds. wikipedia.org |

| Catalytic Asymmetric Oxidation | Propan-2-ol Group | Synthesis of the corresponding chiral ketone. |

| Intramolecular Substitution | Propan-2-ol Group | Formation of novel heterocyclic systems with chirality transfer. researchgate.net |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules before committing to lengthy and expensive laboratory synthesis. Applying these methods to this compound could accelerate its development.

Future computational work should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the molecule's geometry, electronic structure, and reactivity. nih.gov This can help predict the most likely sites for electrophilic or nucleophilic attack, calculate spectral properties (NMR, IR), and determine the stability of potential reaction intermediates. ajchem-b.comresearchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational flexibility of the propan-2-ol side chain and its interactions with solvent molecules or potential biological receptors. psu.edu

Predictive Pharmacokinetic Modeling (ADME): Employing in silico tools to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This can help identify potential liabilities, such as poor solubility or metabolic instability, early in the research process.

Virtual Screening and Molecular Docking: If a biological target is hypothesized, molecular docking can be used to predict the binding affinity and orientation of the compound within the target's active site. ijper.org This can guide the design of more potent analogues. mdpi.com

| Method | Objective | Predicted Outcome |

|---|---|---|

| DFT | Reactivity Analysis | Maps of electrostatic potential, frontier molecular orbital energies. ajchem-b.com |

| MD Simulations | Conformational Analysis | Preferred 3D structures and dynamic behavior in solution. psu.edu |

| ADME Prediction | Pharmacokinetic Profile | Drug-likeness, metabolic stability, potential toxicity. |

| Molecular Docking | Target Binding | Binding energy (GScore), identification of key interactions (e.g., hydrogen bonds). ijper.org |

Deeper Elucidation of Biological Mechanisms

Furan derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govtandfonline.comresearchgate.net The primary future direction for this compound is to first screen it for such activities and, if any are found, to deeply investigate the underlying molecular mechanisms.

A systematic approach would involve:

Broad Biological Screening: Testing the compound against a diverse panel of assays, including various cancer cell lines, bacterial and fungal strains, and inflammatory pathway readouts. mdpi.com

Target Identification: If activity is confirmed, identifying the specific molecular target(s) (e.g., enzymes, receptors) is crucial. This can be achieved through techniques like affinity chromatography, proteomics, or genetic screening.

Pathway Analysis: Investigating how the compound modulates cellular signaling pathways. For example, many anti-inflammatory furans affect pathways like MAPK or PPAR-γ. nih.govresearchgate.net Western blotting, qPCR, and other molecular biology techniques can be used to map these effects.

Enzyme Inhibition Studies: For antimicrobial or anticancer activity, determining if the compound acts by inhibiting crucial enzymes, such as those involved in cell wall synthesis or DNA replication. mdpi.com

| Potential Activity | Possible Mechanism | Key Signaling Molecules/Targets |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory mediators. researchgate.net | COX-2, iNOS, PGE2, MAPK, PPAR-γ. nih.gov |

| Antimicrobial | Disruption of cell membrane or inhibition of key enzymes. nih.gov | DNA gyrase, Dihydrofolate reductase (DHFR). ijper.org |

| Anticancer | Induction of apoptosis, cell cycle arrest at G2/M phase. mdpi.com | Tubulin, p53, Bax, Bcl-2. researchgate.net |

Design and Synthesis of Advanced Analogues with Tuned Properties

Based on findings from reactivity, computational, and biological studies, the rational design and synthesis of advanced analogues can be undertaken to optimize desired properties. Structure-activity relationship (SAR) studies are central to this effort. ijabbr.com

Future synthetic campaigns should explore:

Modification of the Tolyl Group: Replacing the p-methyl substituent with other groups (e.g., methoxy, halogen, trifluoromethyl) to modulate electronic properties and lipophilicity, which can impact both target binding and pharmacokinetics.

Alteration of the Propan-2-ol Side Chain: Varying the length of the alkyl chain, introducing different functional groups (e.g., amines, esters, amides), or modifying the position of the hydroxyl group. This could enhance interactions with biological targets.

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even with a phenyl ring. This can improve metabolic stability or alter the binding mode. ijabbr.com

Introduction of Conformationally Restricted Elements: Incorporating rings or double bonds to lock the side chain into a specific conformation, which may lead to higher potency and selectivity.

| Modification Site | Proposed Change | Goal |

|---|---|---|

| p-Tolyl Ring | Substitute methyl with -Cl, -F, -OCH3, -CF3. | Tune electronic properties and lipophilicity. researchgate.net |

| Propan-2-ol Chain | Convert -OH to -NH2, -OCH3, or ester. | Explore different hydrogen bonding capabilities. |

| Furan Core | Replace with thiophene, pyrrole, or thiazole. | Improve metabolic stability and explore SAR. ijabbr.com |

| Overall Structure | Incorporate the side chain into a new ring system. | Increase rigidity and target selectivity. |

Q & A

Q. What synthetic strategies are effective for preparing 1-(5-(p-tolyl)furan-2-yl)propan-2-ol?

A common approach involves coupling a p-tolyl-substituted furan precursor with a propan-2-ol derivative. For example:

- Step 1 : Synthesize 5-(p-tolyl)furan-2-carbaldehyde via Suzuki-Miyaura coupling between p-tolylboronic acid and 5-bromofuran-2-carbaldehyde .

- Step 2 : Reduce the aldehyde to a secondary alcohol using NaBH₄ or LiAlH₄.

- Alternative : Use Claisen-Schmidt condensation to introduce the p-tolyl group to a furan-propanol scaffold, followed by purification via column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for analogous p-tolyl-furan derivatives .

- Spectroscopy : Combine FT-IR (for functional groups), ¹H/¹³C NMR (for proton and carbon environments), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the key physicochemical properties of this compound, and how are they measured?

- LogP (Partition coefficient) : Determine via reverse-phase HPLC or shake-flask method.

- Solubility : Use UV-Vis spectroscopy or gravimetric analysis in solvents like DMSO, water, or ethanol.

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential surfaces, and bond dissociation energies to predict sites for electrophilic/nucleophilic attacks.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonding) in crystal structures to explain stability and packing behavior .

Q. What biological activities have been reported for structurally similar furan-propanol derivatives?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs).

- Enzyme inhibition : Evaluate α-glucosidase or tyrosinase inhibition via spectrophotometric assays (e.g., IC₅₀ determination), as shown for triazole-furan hybrids .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational isomerism) causing signal splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously.

- Comparative analysis : Cross-reference with spectral databases (e.g., NIST) or published analogs .

Q. What strategies optimize the regioselectivity of p-tolyl group introduction in furan derivatives?

- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to control coupling positions.

- Catalytic systems : Employ Pd(0)/Pd(II) catalysts with tailored ligands (e.g., SPhos) for Suzuki-Miyaura reactions .

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How can stability under storage conditions be assessed for long-term research use?

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Light sensitivity : Perform ICH Q1B photostability testing using a xenon lamp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.